![molecular formula C19H21NO2 B4180263 N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide
Overview
Description
N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide, also known as THF-biphenylcarboxamide, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. In
Mechanism of Action
The mechanism of action of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide is not fully understood, but it is believed to interact with various molecular targets in cells. N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has several advantages for lab experiments. It has a relatively simple synthesis method and can be easily purified through column chromatography. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been found to have low toxicity in animal studies. However, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has a short half-life in the body, which can limit its effectiveness in treating certain diseases.
Future Directions
There are several future directions for research on N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide. One area of interest is exploring the potential of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is investigating the potential of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide in combination with other drugs for treating cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide and identify its molecular targets.
In conclusion, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide is a chemical compound that has shown potential in treating various diseases such as cancer, inflammation, and neurological disorders. Its synthesis method is relatively simple, and it has low toxicity in animal studies. However, it has some limitations for lab experiments, such as poor solubility in water and a short half-life in the body. Further research is needed to fully understand the mechanism of action of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide and identify its potential molecular targets.
Scientific Research Applications
N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been studied for its potential in treating various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(18-8-5-13-22-18)20-19(21)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-4,6-7,9-12,14,18H,5,8,13H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQXSLSSZAMSGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(tetrahydrofuran-2-yl)ethyl]biphenyl-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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